Cas no 921786-55-2 (N-tert-butyl-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide)

N-tert-butyl-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazine-based carboxamide derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a tert-butyl group, a methoxy substituent, and a 2-methylphenyl moiety, contributing to its unique physicochemical properties. The compound exhibits stability under standard conditions and demonstrates solubility in common organic solvents, facilitating further synthetic modifications. Its dihydropyridazine core may serve as a scaffold for bioactive molecule development, particularly in targeting enzyme inhibition or receptor modulation. The presence of both electron-donating and sterically hindered groups enhances its potential for selective interactions in complex biological systems. This compound is suitable for exploratory research in drug discovery and mechanistic studies.
N-tert-butyl-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide structure
921786-55-2 structure
Product Name:N-tert-butyl-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
CAS No:921786-55-2
MF:C17H21N3O3
MW:315.366944074631
CID:6377204
PubChem ID:8554319
Update Time:2025-11-01

N-tert-butyl-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-tert-butyl-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
    • N-tert-butyl-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide
    • AKOS024628847
    • 921786-55-2
    • F2213-0184
    • N-(tert-butyl)-4-methoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide
    • Inchi: 1S/C17H21N3O3/c1-11-8-6-7-9-12(11)20-14(21)10-13(23-5)15(19-20)16(22)18-17(2,3)4/h6-10H,1-5H3,(H,18,22)
    • InChI Key: ZIFVVRNKEONXKK-UHFFFAOYSA-N
    • SMILES: C1(C(NC(C)(C)C)=O)=NN(C2=CC=CC=C2C)C(=O)C=C1OC

Computed Properties

  • Exact Mass: 315.15829154g/mol
  • Monoisotopic Mass: 315.15829154g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 546
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 71Ų

N-tert-butyl-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2213-0184-1mg
N-tert-butyl-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
921786-55-2 90%+
1mg
$81.0 2023-05-16

Additional information on N-tert-butyl-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

N-tert-butyl-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS No. 921786-55-2): An Overview

N-tert-butyl-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS No. 921786-55-2) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyridazines, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.

The molecular structure of N-tert-butyl-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is characterized by a pyridazine ring substituted with a tert-butyl group, a methoxy group, and a 2-methylphenyl moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a valuable candidate for further research and development.

Recent studies have highlighted the pharmacological potential of N-tert-butyl-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This finding suggests that it could be a promising candidate for the treatment of inflammatory diseases like rheumatoid arthritis and Crohn's disease.

In addition to its anti-inflammatory properties, N-tert-butyl-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has also shown anticonvulsant activity. A preclinical study conducted in 2020 demonstrated that this compound effectively reduced seizure frequency and duration in rodent models of epilepsy. These results indicate its potential as a novel anticonvulsant agent, particularly for patients who do not respond well to current treatments.

The mechanism of action of N-tert-butyl-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is not yet fully understood. However, preliminary research suggests that it may act through multiple pathways. For example, it has been shown to modulate ion channels and receptors involved in pain and inflammation signaling pathways. Further studies are needed to elucidate the exact mechanisms by which this compound exerts its therapeutic effects.

From a synthetic chemistry perspective, N-tert-butyl-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can be synthesized using various methods. One common approach involves the condensation of an appropriate pyridazine derivative with an acid chloride or anhydride in the presence of a base. The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides or via other synthetic strategies. The choice of synthetic route depends on factors such as yield, purity, and scalability.

The pharmacokinetic properties of N-tert-butyl-4-methoxy-1-(2-methylphenyl)-6-o xo - 1 , 6 - dihydropyridazine - 3 - carboxamide have been studied to some extent. Preclinical data indicate that it has good oral bioavailability and favorable pharmacokinetic parameters, making it suitable for further development as an oral medication. However, more detailed studies are required to optimize its pharmacokinetic profile and ensure its safety and efficacy in humans.

In terms of safety and toxicity, preliminary assessments suggest that N - tert - butyl - 4 - methoxy - 1 - ( 2 - methylphenyl ) - 6 - oxo - 1 , 6 - dihydropyridazine - 3 - carboxamide has a favorable safety profile at therapeutic doses. However, as with any new chemical entity (NCE), comprehensive toxicological evaluations are necessary to identify any potential adverse effects before advancing to clinical trials.

Overall, N - tert - butyl - 4 - methoxy - 1 - ( 2 - methylphenyl ) - 6 - oxo - 1 , 6 - dihydropyridazine - 3 - carboxamide ( CAS No . 921786 - 55 - 2 ) represents an exciting area of research in medicinal chemistry . Its unique molecular structure , combined with its promising pharmacological activities , positions it as a potential lead compound for the development of new therapeutic agents . Ongoing studies will likely provide further insights into its mechanisms of action , safety , and efficacy , paving the way for its potential use in clinical settings .

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